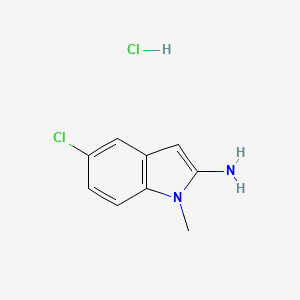
5-Chloro-1-methylindol-2-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-1-methylindol-2-amine;hydrochloride is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. The indole ring system is known for its biological activity and is found in various natural compounds, including neurotransmitters like serotonin and melatonin, as well as in many alkaloids and drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methylindol-2-amine;hydrochloride typically involves the cyclization of ortho-substituted anilines or halobenzenes followed by functionalization of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another approach is the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic methods to improve yield and selectivity. Transition-metal catalysis, such as palladium-catalyzed cross-coupling reactions, is frequently used to introduce various substituents onto the indole ring . These methods are scalable and can be optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-1-methylindol-2-amine;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various quinonoid structures.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds within the ring.
Substitution: Electrophilic substitution reactions are common, where halogens or other groups are introduced onto the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination with thionyl chloride.
Major Products
The major products formed from these reactions include halogenated indoles, aminoindoles, and various substituted indole derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
5-Chloro-1-methylindol-2-amine;hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Chloro-1-methylindol-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various receptors and enzymes, modulating their activity. For example, indole derivatives are known to bind to serotonin receptors, influencing neurotransmission and potentially affecting mood and behavior . The exact molecular targets and pathways can vary depending on the specific structure and functional groups present on the indole ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methoxy-2-methylindole: Another indole derivative with similar structural features but different functional groups.
5-Chloroindole-2-carboxylic acid: Shares the chloro substitution but has a carboxylic acid group instead of an amine.
Uniqueness
5-Chloro-1-methylindol-2-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chloro and a methyl group on the indole ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Eigenschaften
IUPAC Name |
5-chloro-1-methylindol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2.ClH/c1-12-8-3-2-7(10)4-6(8)5-9(12)11;/h2-5H,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQIMPKMTJOOPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C=C1N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
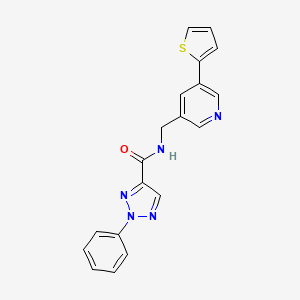
![(2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide](/img/structure/B2981943.png)
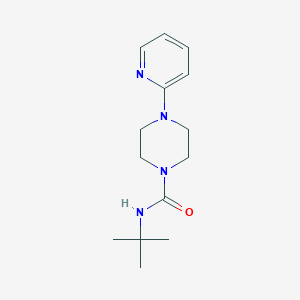
![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-3-carboxamide](/img/structure/B2981949.png)
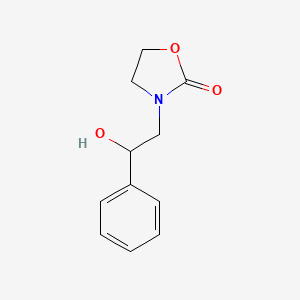
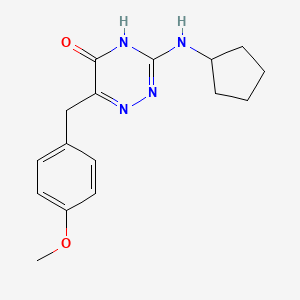

![N-(3,5-DIMETHYLPHENYL)-2-{[9-METHYL-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2981954.png)
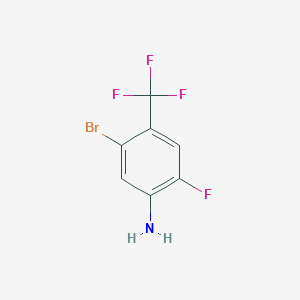
![N-(1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide](/img/structure/B2981957.png)
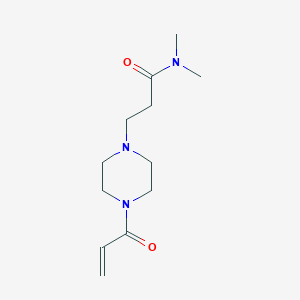
![(E)-N-[1-(2-methoxyethyl)piperidin-3-yl]-2-phenylethenesulfonamide](/img/structure/B2981959.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-N-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2981960.png)
![Ethyl 3-[(2-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2981962.png)
